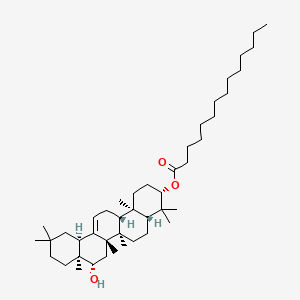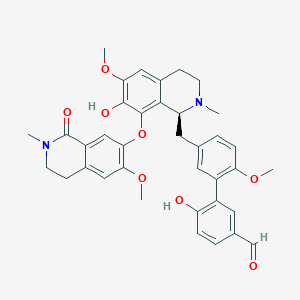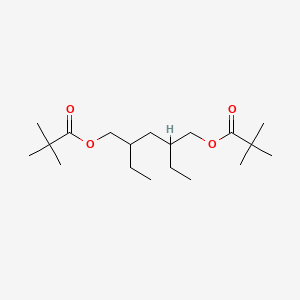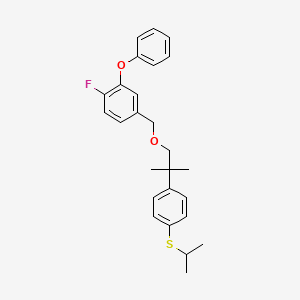
p-Menth-6-en-2,8-diol, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-cis-Sobrerol: is a naturally occurring organic compound that belongs to the class of terpenoids. It is a secondary alcohol derived from the oxidation of α-pinene, a major component of turpentine oil. This compound is known for its potential therapeutic properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-cis-Sobrerol typically involves the oxidation of α-pinene. One common method is the use of a catalytic amount of osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an aqueous medium at room temperature, leading to the formation of (-)-cis-Sobrerol.
Industrial Production Methods: Industrial production of (-)-cis-Sobrerol often involves the use of biocatalysts to achieve high yields and selectivity. Enzymatic oxidation using specific oxidoreductases has been explored to produce (-)-cis-Sobrerol from α-pinene in a more environmentally friendly manner.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-cis-Sobrerol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sobrerone.
Reduction: Reduction of (-)-cis-Sobrerol can yield dihydrosobrerol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) is often used as a reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Sobrerone
Reduction: Dihydrosobrerol
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-cis-Sobrerol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in asymmetric synthesis and as a starting material for the production of other terpenoids.
Biology: In biological research, (-)-cis-Sobrerol has been studied for its potential anti-inflammatory and antioxidant properties. It is used in studies investigating the biological pathways involved in inflammation and oxidative stress.
Medicine: (-)-cis-Sobrerol has shown potential as a therapeutic agent in the treatment of respiratory conditions. It is being explored for its mucolytic properties, which can help in the treatment of chronic obstructive pulmonary disease (COPD) and other respiratory disorders.
Industry: In the industrial sector, (-)-cis-Sobrerol is used in the formulation of fragrances and flavors. Its pleasant aroma makes it a valuable component in the production of perfumes and food additives.
Mécanisme D'action
The mechanism of action of (-)-cis-Sobrerol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways. (-)-cis-Sobrerol can scavenge free radicals, thereby reducing oxidative damage. Additionally, it may inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Sobrerone: An oxidized form of (-)-cis-Sobrerol with similar biological properties.
Dihydrosobrerol: A reduced form of (-)-cis-Sobrerol with potential therapeutic applications.
α-Pinene: The precursor to (-)-cis-Sobrerol, widely used in the synthesis of various terpenoids.
Uniqueness: (-)-cis-Sobrerol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
772-36-1 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(1R,5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3/t8-,9-/m1/s1 |
Clé InChI |
OMDMTHRBGUBUCO-RKDXNWHRSA-N |
SMILES isomérique |
CC1=CC[C@H](C[C@H]1O)C(C)(C)O |
SMILES canonique |
CC1=CCC(CC1O)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















